N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
CAS No.: 476319-57-0
Cat. No.: VC7055804
Molecular Formula: C23H15N3O3S2
Molecular Weight: 445.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476319-57-0 |
|---|---|
| Molecular Formula | C23H15N3O3S2 |
| Molecular Weight | 445.51 |
| IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27) |
| Standard InChI Key | LGSOERWCERBJFH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates two heteroaromatic systems: a 6-methylbenzo[d]thiazole and a 5-nitrobenzo[b]thiophene, connected through a phenyl-carboxamide bridge. The benzothiazole moiety is substituted with a methyl group at position 6, while the benzothiophene ring bears a nitro group at position 5. These substituents influence electronic properties, steric bulk, and hydrophobic interactions, which are critical for molecular recognition in biological systems .
The amide linker between the two aromatic systems provides conformational rigidity, potentially enhancing binding affinity to target proteins. Comparative studies on analogous carboxamides suggest that halogenation or nitro-group substitution at specific positions can dramatically alter bioactivity . For instance, in related thiophene-benzothiazole carboxamides, di-halogenation (e.g., bromine or fluorine) at positions 3,5 (thiophene) and 4,6 (benzothiazole) improved anti-norovirus activity by 70-fold compared to non-halogenated analogs . By extension, the nitro group in N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide may act as a strong electron-withdrawing group, modulating electron density across the benzothiophene ring and enhancing interactions with viral or cellular targets.
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of such heterocyclic carboxamides typically involves coupling carboxylic acid derivatives of one heterocycle with an amine-containing heterocycle via amide bond formation. In the referenced study , EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) were employed as coupling agents in dichloromethane (CH₂Cl₂), yielding carboxamide derivatives with purities exceeding 95% after chromatographic purification.
For the target compound, a plausible route would involve:
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Synthesis of 5-nitrobenzo[b]thiophene-2-carboxylic acid: Nitration of benzo[b]thiophene-2-carboxylic acid at position 5 using a nitrating agent (e.g., HNO₃/H₂SO₄).
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Preparation of 4-(6-methylbenzo[d]thiazol-2-yl)aniline: Cyclization of a substituted thiourea precursor followed by coupling with 4-aminophenylboronic acid.
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Amide Coupling: Reacting the carboxylic acid with the aniline derivative using EDC·HCl and DMAP in CH₂Cl₂ .
Reaction Conditions and Yield Optimization
Key parameters influencing yield include stoichiometry, reaction time, and temperature. In analogous syntheses , a 1:1.1 molar ratio of carboxylic acid to amine, combined with overnight stirring at room temperature, provided optimal results. Post-reaction workup typically involves washing with acidic aqueous solutions to remove unreacted starting materials, followed by recrystallization or column chromatography. For example, the synthesis of 2j (a dibrominated thiophene-benzothiazole carboxamide) achieved a 61% yield after NH-silica-gel chromatography .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
Data from structurally related compounds highlight the importance of substituent positioning and electronic effects:
| Compound | Substituents (Thiophene/Benzothiazole) | EC₅₀ (µM) |
|---|---|---|
| 1 | 5-Br / 6-F | 37 |
| 2j | 3,5-Br₂ / 6-F | 24 |
| 3j | 5-Br / 4,6-F₂ | 5.6 |
| 4b | 3,5-Br₂ / 4,6-F₂ | 0.53 |
Table 1: Anti-norovirus activity of select heterocyclic carboxamides .
The nitro group in the target compound may mimic the electron-withdrawing effects of halogens, potentially enhancing antiviral potency. Additionally, the methyl group on the benzothiazole could improve metabolic stability by sterically shielding the ring from oxidative degradation.
Hybridization Strategies
Combining optimal substituents from distinct analogs—a strategy employed in the development of 4b—produced a 70-fold increase in potency . By analogy, integrating the nitro and methyl groups in N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide could synergistically enhance target binding.
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
Methyl groups often reduce cytochrome P450-mediated oxidation, prolonging half-life. Conversely, nitro groups can undergo reductive metabolism to reactive intermediates, posing toxicity risks that require evaluation.
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